Methyl perillate

Descripción

Chemical Identity and Nomenclature

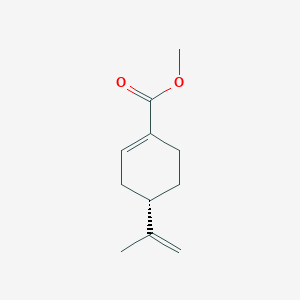

Methyl perillate, bearing the Chemical Abstracts Service registry number 26460-67-3, possesses the molecular formula C11H16O2 with a molecular weight of 180.24 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name is methyl (4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylate, reflecting its stereochemical configuration and functional group arrangement. The structure features a cyclohexene ring bearing a carboxylic acid methyl ester at the 1-position and an isopropenyl substituent at the 4-position in the S-configuration.

The compound's molecular structure can be represented by several standardized chemical identifiers. The International Chemical Identifier string is InChI=1S/C11H16O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h6,9H,1,4-5,7H2,2-3H3/t9-/m1/s1, with the corresponding InChIKey being JMMLJZJUVKEVCK-SECBINFHSA-N. The Simplified Molecular Input Line Entry System representation is CC(=C)[C@H]1CCC(=CC1)C(=O)OC, which encodes the stereochemistry and connectivity of the molecule.

Table 1: Physical and Chemical Properties of this compound

The compound exhibits specific spectroscopic characteristics that facilitate its identification and quantification. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy provide distinct fingerprints for this compound, with characteristic fragmentation patterns and chemical shifts that enable its detection in complex biological matrices.

Historical Discovery and Natural Occurrence

The discovery and characterization of this compound emerged from extensive phytochemical investigations of essential oil-producing plants, particularly those belonging to the Lamiaceae family. Historical research into perilla-type compounds can be traced to early twentieth-century studies of Perilla frutescens, where the structural elucidation of related aldehydes and acids laid the groundwork for understanding this class of monoterpenoids.

This compound has been identified in several plant species, with notable concentrations found in Salvia dorisiana and Ammodaucus leucotrichus. In Salvia dorisiana, comprehensive biosynthetic pathway studies have revealed that this compound accumulates specifically within glandular trichomes, specialized structures responsible for the biosynthesis and storage of secondary metabolites. The identification of glandular trichomes as the primary site of this compound production represents a significant advancement in understanding the spatial organization of terpenoid metabolism.

Research conducted on Ammodaucus leucotrichus from different geographical regions has demonstrated variable this compound content, suggesting that environmental factors and genetic variation influence the compound's accumulation. Essential oil analysis of this species has revealed this compound as a minor but consistent component, typically present alongside major constituents such as perillaldehyde and limonene.

Table 2: Natural Sources and Occurrence of this compound

The occurrence of this compound in Perilla frutescens has been documented through extensive phytochemical databases, confirming its presence as part of the complex monoterpenoid profile characteristic of this species. The compound's distribution across different varieties and chemotypes of Perilla frutescens suggests a conserved biosynthetic capacity within this taxonomic group.

Relevance in Terpenoid Research

This compound occupies a significant position in contemporary terpenoid research due to its unique combination of structural features and biosynthetic complexity. The compound serves as an excellent model system for investigating monoterpenoid biosynthesis, particularly the enzymatic processes involved in cyclization, hydroxylation, and esterification reactions.

Recent advances in understanding the biosynthetic pathway of this compound in Salvia dorisiana have identified four key enzymes responsible for its formation from geranyl diphosphate. These include a (-)-limonene synthase (SdLS), a limonene 7-hydroxylase (SdL7H, CYP71A76), a perillyl alcohol dehydrogenase (SdPOHDH), and a perillic acid O-methyltransferase (SdPAOMT). The successful reconstitution of this pathway in Nicotiana benthamiana through transient expression demonstrates the potential for metabolic engineering applications.

The methyltransferase enzyme responsible for the final step in this compound biosynthesis exhibits homology to salicylic acid O-methyltransferases, suggesting evolutionary relationships between different plant secondary metabolic pathways. This finding contributes to broader understanding of enzyme evolution and functional diversification in plant metabolism.

Table 3: Biosynthetic Enzymes in this compound Production

The potential of this compound as a bio-based starting material for commodity chemical production has attracted considerable research interest. Unlike simple sugars that require extensive chemical modification, this compound possesses functional groups that closely resemble those needed for industrial applications, particularly in the synthesis of terephthalic acid. This characteristic positions the compound as a highly functionalized natural precursor that could reduce the number of synthetic steps required for chemical manufacturing.

Studies have demonstrated that this compound can be efficiently converted to terephthalic acid through mild catalytic processes, including palladium-catalyzed dehydrogenation followed by nitric acid oxidation. These findings highlight the compound's potential role in developing sustainable chemical processes that utilize renewable feedstocks while minimizing energy requirements and environmental impact.

The research significance of this compound extends beyond its individual properties to encompass broader questions about plant specialization, metabolic regulation, and biotechnological applications. The compound's presence in taxonomically diverse plant families suggests multiple evolutionary origins or horizontal transfer of biosynthetic capabilities, making it an interesting subject for comparative genomics and phylogenetic studies.

Propiedades

IUPAC Name |

methyl (4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h6,9H,1,4-5,7H2,2-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMLJZJUVKEVCK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC(=CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556781 | |

| Record name | Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26460-67-3 | |

| Record name | Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Oxidation of (−)-Perillaldehyde to Perillic Acid

- Starting material: Commercially available (−)-perillaldehyde

- Catalyst: Silver oxide (Ag2O)

- Reaction conditions: Mild oxidation conditions

- Yield: Approximately 66% isolated yield with 94% purity

- Notes: The oxidation selectively converts the aldehyde group to a carboxylic acid, yielding perillic acid, an essential intermediate precursor to methyl perillate.

Esterification of Perillic Acid to this compound

- Reagents: Excess methanol and catalytic p-toluene sulfonic acid

- Reaction: Acid-catalyzed esterification

- Yield: Approximately 48% isolated yield with 96% purity

- By-products: Formation of 8-methoxy-methyl perillate (MMPA) as a side product; minimized by controlling reaction time

- Separation: MMPA can be separated readily from the desired this compound product.

Alternative and Catalytic Methods

Zeolite-Catalyzed Isomerization

- Catalyst: Zeolite NaY

- Process: Isomerization of this compound under dry NaY treatment leads to formation of diene intermediates and isomeric products.

- Reaction time: 6 to 60 hours

- Products: Nonconjugated diene ester predominates initially (>80%), followed by conjugated diene and aromatic ester with prolonged reaction.

- Yield: 65% isolated yield of mixture of isomers after 60 hours

- Notes: This method is more relevant for downstream transformations but provides insight into this compound’s reactivity and stability under catalytic conditions.

Data Table Summarizing Preparation Steps and Yields

| Step | Reaction Type | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Oxidation | (−)-Perillaldehyde | Silver oxide (Ag2O) | Mild oxidation | 66 | 94 | Selective aldehyde to acid oxidation |

| 2 | Esterification | Perillic acid | Methanol, p-toluene sulfonic acid | Acid-catalyzed esterification | 48 | 96 | Side product MMPA minimized by time control |

| — | Isomerization (alternative) | This compound | Zeolite NaY | Dry conditions, 6–60 hours | 65 (mixture) | — | Produces diene isomers, used in further reactions |

Análisis De Reacciones Químicas

Dehydrogenation to Methyl Cumate

MPA is dehydrogenated to methyl cumate (MCA) using a 5% Pd/Al₂O₃ catalyst under mild conditions (125°C, 1 h). Key outcomes:

-

Mechanism : Sequential isomerization and transfer hydrogenation with acetone, pulling equilibria toward dehydrogenated products .

-

By-products : Acetone aldol adducts (e.g., diacetone alcohol) and traces of MMPA .

Table 1: Comparative Analysis of MPA Dehydrogenation Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | By-products |

|---|---|---|---|---|

| 5% Pd/Al₂O₃ | 125 | 1 | 85 | Acetone aldol adducts, MMPA |

| 5% Pd/C | 150 | 20 | 80 | Mesityl oxide, diacetone |

Oxidation to Terephthalic Acid

MCA derived from MPA is oxidized to TA, a precursor for polyethylene terephthalate (PET). Two methods were evaluated:

Key Advantage:

MPA’s pre-existing carboxyl group at the p-position eliminates the need for additional functionalization steps required in conventional TA synthesis from limonene or p-cymene .

Electrophilic Addition Reactions

MPA participates in Prins reactions with formaldehyde, though yields are suboptimal:

-

Conditions : Paraformaldehyde, BF₃·Et₂O, acetic anhydride/CH₂Cl₂ .

-

Products : Hydroxymethylated compounds (e.g., 3-benzyloxymethyl-2,6-dimethyl-heptadienes) and acylated esters (5, 6) .

Comparative Feedstock Analysis

MPA’s functionalization reduces reaction steps compared to sugar-based TA synthesis:

Table 2: MPA vs. Sugars as TA Precursors

| Property | This compound | Sugars |

|---|---|---|

| Functional Groups | Oxygenated ring, acid, p-substituent | Oxygenated ring |

| Reactions Needed | Dehydrogenation, oxidation | Hydrodeoxygenation, oxidation |

| Temperature Range | 125–195°C | 100–600°C |

| Pressure | Ambient–25 bar | 0.1–83 bar |

| Natural Source | Perilla, Salvia oils | Biomass |

Aplicaciones Científicas De Investigación

Bioplastics Production

Overview

Methyl perillate serves as a promising starting material for the synthesis of terephthalic acid (TA), a critical component in the production of polyethylene terephthalate (PET) plastics. The conventional production of TA relies on petrochemical sources, primarily through the oxidation of para-xylene, which poses environmental concerns due to fossil fuel dependency.

Biosynthetic Pathway

Recent studies have elucidated the biosynthesis of this compound from Salvia dorisiana. Key enzymes involved include:

- Limonene synthase (SdLS)

- Limonene 7-hydroxylase (SdL7H)

- Perillyl alcohol dehydrogenase (SdPOHDH)

- Perillic acid O-methyltransferase (SdPAOMT)

These enzymes facilitate the conversion of geranyl diphosphate into this compound, which can subsequently be transformed into TA through a two-step process involving oxidation and methylation .

Table 1: Comparison of this compound and Conventional Terephthalic Acid Production

| Aspect | This compound Route | Conventional Route |

|---|---|---|

| Source | Renewable plant material | Fossil fuels |

| Environmental Impact | Lower carbon footprint | Higher carbon emissions |

| Synthesis Steps | Fewer steps, milder conditions | Multiple harsh conditions |

| Yield | High yield with minimal by-products | Variable yields |

Antimicrobial Properties

Antibacterial and Antifungal Activity

this compound exhibits significant antimicrobial properties against various pathogens. Research indicates its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. It has been noted for its potential use in developing antimicrobial agents for food preservation and medical applications.

Case Study: Antimicrobial Efficacy

In one study, this compound demonstrated substantial inhibition zones against common pathogens when tested on Müller-Hinton agar plates. The compound's efficacy was attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen Type | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive bacteria | 15-20 | 0.5% |

| Gram-negative bacteria | 10-15 | 1% |

| Fungi | 12-18 | 0.75% |

Insecticidal Applications

Larvicidal Activity

this compound has been found to possess potent insecticidal properties, particularly against mosquito larvae such as Aedes aegypti, which is known for transmitting dengue fever. The compound exhibited an LC50 value of 16.0 ppm, indicating its high toxicity to these pests compared to other compounds derived from Perilla frutescens .

Mechanism of Action

The insecticidal effect is believed to stem from its ability to interfere with the nervous system of insects, leading to paralysis and death. This property positions this compound as a potential natural pesticide alternative that could reduce reliance on synthetic chemicals in agriculture.

Mecanismo De Acción

The mechanism of action of methyl perillate involves its conversion to terephthalic acid through a series of enzymatic reactions. The molecular targets include enzymes such as limonene synthase, limonene hydroxylase, and perillyl alcohol dehydrogenase . These enzymes facilitate the transformation of geranyl diphosphate to this compound, which is then further processed to produce terephthalic acid .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Insecticidal and Larvicidal Activity

Methyl perillate is often compared to other monoterpenoids and derivatives from P. frutescens for their efficacy against insect pests. Key compounds include limonene, perilla aldehyde, perillic acid, caryophyllene oxide, and perilla alcohol.

Table 1: Comparative Insecticidal Activity Against Aedes aegypti Larvae

Key Findings :

- This compound exhibits the highest toxicity against Aedes aegypti larvae (LC₅₀ = 16.0 ppm), making it 1.8× more potent than limonene and 3.5× more potent than perillic acid .

- Structural features such as the ester group enhance its bioactivity compared to the aldehyde (perilla aldehyde) or alcohol (perilla alcohol) derivatives .

Structural and Functional Differences

| Compound | Functional Group | Key Applications | Bioactivity Profile |

|---|---|---|---|

| This compound | Ester | Bioplastics, insecticides, chiral synthesis | High larvicidal, low volatility |

| Limonene | Hydrocarbon | Fragrances, solvents, industrial cleaners | Broad-spectrum insecticide |

| Perillic acid | Carboxylic acid | Pharmaceutical intermediates | Moderate anti-inflammatory |

| Perilla aldehyde | Aldehyde | Repellents, flavoring agents | Neurotoxic to insects |

Notable Observations:

- The ester group in this compound enhances its stability and reactivity in Michael addition reactions, enabling stereoselective synthesis of β-amino acids .

Actividad Biológica

Methyl perillate (MePA) is a monoterpene compound primarily derived from plants in the Lamiaceae family, particularly from Perilla frutescens and Salvia species. It has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and bioplastics. This article explores the biological activity of this compound, highlighting its pharmacological effects, biosynthetic pathways, and case studies that illustrate its utility in various fields.

Biosynthesis of this compound

The biosynthetic pathway of this compound involves several enzymatic reactions. Recent studies have identified key enzymes responsible for its production, including:

- Limonene synthase (SdLS)

- Limonene 7-hydroxylase (SdL7H)

- Perillyl alcohol dehydrogenase (SdPOHDH)

- Perillic acid O-methyltransferase (SdPAOMT)

These enzymes are primarily located in glandular trichomes of Salvia dorisiana, where the biosynthesis and storage of this compound occur. The pathway starts from geranyl diphosphate, leading to the production of this compound through a series of transformations involving hydroxylation and methylation processes .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Function |

|---|---|

| Limonene synthase (SdLS) | Converts geranyl diphosphate to limonene |

| Limonene 7-hydroxylase (SdL7H) | Hydroxylates limonene |

| Perillyl alcohol dehydrogenase | Converts perillyl alcohol to perillic acid |

| Perillic acid O-methyltransferase | Methylates perillic acid |

Biological Activities of this compound

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

This compound has shown significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory markers and cytokines, making it a potential therapeutic agent for inflammatory diseases .

3. Anticancer Properties

Several studies have reported the anticancer effects of this compound on various cancer cell lines. It induces apoptosis and inhibits cell proliferation by modulating signaling pathways involved in cancer progression .

4. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing natural preservatives and antimicrobial agents .

5. Neuroprotective Effects

Recent findings suggest that this compound may protect neuronal cells from damage induced by oxidative stress, potentially offering benefits for neurodegenerative diseases .

Table 2: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines. Results showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspases .

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer’s disease, administration of this compound improved cognitive function and reduced amyloid-beta plaque accumulation in the brain. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Q & A

Q. What are the standard methods for synthesizing methyl perillate, and how can purity be ensured?

this compound is typically synthesized via a two-step process: oxidation of (−)-(4S)-perillaldehyde to perillic acid using silver oxide, followed by esterification with diazomethane to yield the methyl ester . To ensure purity, researchers should employ column chromatography for separation and validate results using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). Elemental analysis is recommended for confirming molecular composition, especially for novel derivatives .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

GC-MS with a non-polar capillary column (e.g., DB-5) is ideal for identifying this compound, with a retention index (KI) of 1393 and characteristic fragmentation patterns . High-resolution NMR (¹H and ¹³C) is critical for structural elucidation, particularly to distinguish stereoisomers. For quantification, high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is recommended due to the compound’s conjugated double bonds .

Q. How can researchers verify the stability of this compound in plant-derived samples during storage?

Stability studies should involve controlled storage conditions (e.g., cold storage at 4°C vs. room temperature) followed by repeated GC-MS analysis to track degradation products like verbenone or limonene. Comparative hierarchical clustering analysis (HCA) of volatile organic compound (VOC) profiles can identify time-dependent compositional shifts .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stereoselectivity of this compound-derived β-amino acids?

Discrepancies in stereochemical outcomes (e.g., diastereomer ratios in Michael additions) can arise from solvent polarity, temperature, or steric effects of substituents. To address this, researchers should:

- Conduct systematic studies varying reaction parameters (e.g., solvent, catalyst).

- Use chiral amines (e.g., (R)-N-benzyl-N-α-methylbenzylamine) to enhance stereoselectivity .

- Characterize products via X-ray crystallography or circular dichroism (CD) spectroscopy for absolute configuration confirmation .

Q. How does the isopropyl group in this compound influence reactivity in conjugate addition reactions?

The isopropyl group at position 4 introduces steric hindrance, favoring axial attack in Michael additions. This can be demonstrated by comparing reaction kinetics between this compound and less hindered analogs (e.g., methyl phellandrate). Density functional theory (DFT) calculations can model transition states to predict regioselectivity .

Q. What methodologies are recommended for analyzing this compound’s role in plant VOC emissions under abiotic stress?

- Perform headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to capture real-time VOC profiles.

- Use permutational multivariate analysis of variance (PERMANOVA) to assess the impact of storage duration or temperature on VOC composition .

- Pair this with physiological metrics (e.g., malondialdehyde (MDA) levels) to correlate chemical changes with cellular damage .

Q. How can researchers optimize the epoxidation of this compound while minimizing Baeyer-Villiger rearrangement byproducts?

- Use meta-chloroperbenzoic acid (mCPBA) in non-polar solvents (e.g., dichloromethane) at 0°C to suppress side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates promptly.

- For scale-up, employ flow chemistry to enhance heat and mass transfer, improving yield and selectivity .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., variable stability in plant samples), replicate experiments under standardized conditions and apply multivariate statistical tools (e.g., principal component analysis) to identify confounding variables .

- Experimental Reproducibility : Document all synthetic steps in detail, including solvent purity, reaction times, and purification methods. Share raw spectral data in supplementary information to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.